molecular formula C15H10Cl2N2OS B2531241 4-chloro-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 912759-19-4

4-chloro-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2531241
CAS No.: 912759-19-4
M. Wt: 337.22
InChI Key: LTSWXDPKICIUEJ-UHFFFAOYSA-N
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Description

4-chloro-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic small molecule built on a benzothiazole core, a privileged scaffold recognized for its significant and broad-spectrum pharmacological potential . This compound features a benzamide linkage at the 2-position of the benzothiazole ring, a structural motif commonly employed in the design of bioactive molecules and ligands for metal complexes . Benzothiazole derivatives are extensively investigated in oncology research for their potent antitumor activities against a diverse range of cancer cell lines, including mammary, ovarian, colon, and renal cancers . The mechanism of action for this compound class is multifaceted; some derivatives act by selectively inhibiting tumor-associated carbonic anhydrase isoforms (CA-IX and CA-XII), a key strategy for targeting hypoxic tumors . Other analogues, particularly those with urea-based functionalities, have demonstrated remarkable anti-proliferative efficacy, in some cases surpassing standard chemotherapeutic agents like Sorafenib in preclinical models, especially against renal cell carcinoma . The presence of chloro and methyl substituents on the benzothiazole core is a common structural feature in medicinal chemistry, often used to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity to biological targets . This compound is supplied for research use only (RUO) and is strictly intended for in-vitro laboratory applications. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-chloro-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2OS/c1-8-2-7-11(17)13-12(8)18-15(21-13)19-14(20)9-3-5-10(16)6-4-9/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSWXDPKICIUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 7-chloro-4-methyl-1,3-benzothiazol-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The benzothiazole ring can be oxidized or reduced to form different derivatives with altered electronic properties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

    Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different benzothiazole derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

1. Antimicrobial Activity
Research indicates that compounds similar to 4-chloro-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide show significant antimicrobial properties. In vitro studies have demonstrated efficacy against various strains of bacteria and fungi, including Mycobacterium tuberculosis, with IC50 values indicating potent activity.

2. Anticancer Properties
The compound has been evaluated for its anticancer effects, particularly against human cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis through mechanisms involving the AKT and ERK signaling pathways. For instance:

Biological Activity IC50 (μM) Notes
Antimicrobial7.05Significant inhibition observed
Cytotoxicity10.5Selective against cancer cells
AChE Inhibition0.25Comparable to standard treatments

3. Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes involved in disease processes. For example, it has shown inhibitory effects on acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases.

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

  • Antimicrobial Studies : A study reported significant antibacterial activity against Mycobacterium tuberculosis, demonstrating an IC50 value comparable to established antibiotics .
  • Cytotoxicity Assays : In vitro assays indicated that the compound selectively targets cancer cell lines while sparing normal cells, suggesting potential for cancer therapy .
  • Enzyme Inhibition Profiles : Detailed analyses have shown that the compound inhibits AChE with an IC50 value that aligns with existing treatments for Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-chloro-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Ring

(a) N-(4-Chloro-1,3-Benzothiazol-2-yl)-3-Methylbenzamide (CAS: 723254-97-5)
  • Structure : The benzothiazole ring has a 4-chloro substituent, while the benzamide group is substituted with a 3-methylphenyl group.
  • Key Differences : Lacks the 7-chloro and 4-methyl groups on the benzothiazole ring compared to the target compound.
(b) N-(Benzothiazol-2-yl)-3-Chlorobenzamide
  • Structure : Features a 3-chlorobenzamide group and an unsubstituted benzothiazole ring.
  • Key Differences: No methyl or additional chloro substituents on the benzothiazole.
  • Implications : The unsubstituted benzothiazole may decrease hydrophobicity, affecting membrane permeability .

Heterocycle Modifications

(a) 4-Chloro-N-(7-Methyl-2-Phenylimidazo[1,2-a]Pyridin-3-yl)Benzamide (CAS: 313965-93-4)
  • Structure : Replaces benzothiazole with an imidazopyridine ring.
  • Implications : Increased basicity due to the additional nitrogen atom may improve solubility in acidic environments .
(b) N-(Benzothiazol-2-yl)-4-((5-Chlorobenzoxazol-2-yl)Amino)Butanamide
  • Structure : Contains a benzoxazole ring linked via a butanamide spacer to the benzothiazole.
  • Key Differences : The benzoxazole moiety introduces oxygen instead of sulfur, altering electronic properties.
  • Implications : Oxygen’s electronegativity may reduce electron density, affecting binding to targets like 3-TOP protein in antidiabetic studies .

Functional Group Additions

(a) 4-[Benzyl(Ethyl)Sulfamoyl]-N-(7-Chloro-4-Methyl-1,3-Benzothiazol-2-yl)Benzamide (CAS: 919704-11-3)
  • Structure : Adds a sulfamoyl group (-SO2N-) to the benzamide.
  • Key Differences : The sulfamoyl group increases molecular weight (500.03 g/mol) and introduces hydrogen-bonding capabilities.
(b) 4-Chloro-N-[4-[[5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl]Amino]-4-Oxobutyl]Benzamide (CAS: 851723-24-5)
  • Structure : Incorporates a furan-oxadiazole moiety.
  • Key Differences : The oxadiazole ring provides a planar, electron-deficient system for π-stacking.
  • Implications : May improve metabolic stability compared to benzothiazole derivatives .

Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycle Type
Target Compound C15H11Cl2N2OS 354.28 7-Cl, 4-Me (Benzothiazole); 4-Cl (Bz) Benzothiazole
N-(4-Chloro-1,3-Benzothiazol-2-yl)-3-Me-Bz C15H11ClN2OS 302.78 4-Cl (Benzothiazole); 3-Me (Bz) Benzothiazole
4-[Benzyl(Et)Sulfamoyl]-N-(Target Bz) C24H22ClN3O3S2 500.03 Sulfamoyl group Benzothiazole
4-Cl-N-(7-Me-Imidazo[1,2-a]Pyridin-3-yl)Bz C21H16ClN3O 361.83 Imidazopyridine ring Imidazopyridine
N-(Bzthiazol-2-yl)-4-((5-Cl-Bzoxazol)Buta) C17H14ClN3O2S 359.83 Benzoxazole; butanamide spacer Benzothiazole-Benzoxazole

Biological Activity

4-chloro-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C12H16ClN3S
  • Molecular Weight : 269.79 g/mol
  • CAS Number : 1105188-40-6

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes or receptors involved in critical biological pathways, thus exhibiting antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance:

  • Activity Against Bacteria : The compound has shown promising activity against various bacterial strains. In a study comparing its efficacy against standard antibiotics, it demonstrated minimum inhibitory concentrations (MICs) lower than those of chloramphenicol against Staphylococcus aureus and Escherichia coli, indicating superior antibacterial potency .
Microorganism MIC (µg/mL) Standard Antibiotic (MIC µg/mL)
Staphylococcus aureus7.824.6
Escherichia coli9.532.8
Candida albicans11.37.8

Antifungal Activity

The compound also exhibits antifungal properties, particularly against Candida species and Aspergillus niger:

  • Efficacy Against Fungi : The antifungal activity was assessed through various assays, revealing that the compound effectively inhibited fungal growth with IC50 values comparable to established antifungal agents like miconazole .

Case Studies

  • Study on Antimicrobial Resistance :
    A recent investigation highlighted the potential of benzothiazole derivatives, including this compound, in combating antimicrobial resistance. The study found that modifications in the molecular structure significantly enhanced the compound's efficacy against resistant strains of bacteria .
  • Cancer Research :
    Another study focused on the anticancer properties of benzothiazole derivatives. The findings suggested that this compound could inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with similar compounds was conducted:

Compound Name Antibacterial Activity (MIC µg/mL) Antifungal Activity (IC50 µg/mL)
4-chloro-N-(7-chloro-4-methyl...)7.811.3
N-(4-chlorophenyl)-1,3-benzothiazole...10.515.0
N-(7-methylbenzothiazolyl)-benzamide9.012.0

This table illustrates that while all compounds exhibit biological activity, the target compound shows superior efficacy in both antibacterial and antifungal tests.

Q & A

Basic: What are the common synthetic routes for 4-chloro-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step reactions starting with the formation of the benzothiazole core, followed by amide coupling. Key steps include:

  • Amide bond formation : Reacting 4-chlorobenzoyl chloride with 7-chloro-4-methyl-1,3-benzothiazol-2-amine under anhydrous conditions using a base like triethylamine in dichloromethane.
  • Optimization : Reaction temperature (0–5°C to minimize side reactions), solvent choice (aprotic solvents like DMF for nucleophilic substitution), and catalyst selection (e.g., Pd/C for reductions). Monitoring via TLC and NMR ensures intermediate purity .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:
Critical techniques include:

  • NMR spectroscopy : To confirm substituent positions (e.g., aromatic protons at δ 6.46–7.9 ppm in CDCl₃) and amide bond formation .
  • IR spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1620 cm⁻¹, C-Cl at ~693 cm⁻¹) .
  • Mass spectrometry (FABMS) : For molecular ion verification (e.g., m/z 501 for related benzothiazole derivatives) .
  • TLC : To monitor reaction progress and purity .

Basic: What in vitro biological assays are typically used to evaluate its pharmacological potential?

Answer:
Common assays include:

  • Enzyme inhibition : Testing against kinases or proteases using fluorometric or colorimetric substrates (e.g., IC₅₀ determination) .
  • Cytotoxicity assays : MTT or SRB assays on cancer cell lines to assess anticancer potential .
  • Antimicrobial screening : Agar diffusion or microdilution methods against bacterial/fungal strains .

Advanced: How can researchers resolve discrepancies in spectral data interpretation during structural elucidation?

Answer:

  • Cross-validation : Combine NMR, IR, and mass spectrometry. For example, ambiguous NOE effects in NMR can be clarified using 2D-COSY or HSQC .
  • Crystallographic confirmation : Single-crystal X-ray diffraction (e.g., orthorhombic lattice parameters: a = 6.0171 Å, b = 15.3120 Å) resolves stereochemical uncertainties .
  • Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra .

Advanced: What strategies enhance the compound’s bioavailability through structural modifications?

Answer:

  • Functional group tuning : Introduce hydrophilic groups (e.g., morpholino or sulfonamide) to improve solubility .
  • Prodrug approaches : Mask the amide group with enzymatically cleavable protectors (e.g., acetyl) .
  • SAR studies : Replace chloro groups with methoxy or trifluoromethyl to balance lipophilicity and metabolic stability .

Advanced: How do computational methods like molecular docking elucidate its mechanism of action?

Answer:

  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding poses in enzyme active sites (e.g., benzothiazole moiety interacting with hydrophobic pockets) .
  • Binding kinetics : Surface plasmon resonance (SPR) quantifies affinity (KD values) and validates docking predictions .
  • MD simulations : Assess stability of ligand-receptor complexes over time (e.g., RMSD < 2 Å over 100 ns) .

Advanced: How can crystallographic data inform the understanding of its molecular interactions?

Answer:

  • X-ray diffraction : Determines bond lengths (e.g., C-Cl at 1.73 Å) and dihedral angles, revealing conformational preferences .
  • Packing analysis : Identifies intermolecular interactions (e.g., π-π stacking of benzothiazole rings) influencing crystal stability .
  • Electron density maps : Resolve ambiguities in substituent orientation (e.g., methoxy group placement) .

Advanced: What methods analyze contradictory results in enzyme inhibition assays?

Answer:

  • Assay optimization : Vary pH (6.5–8.0), temperature (25–37°C), and substrate concentrations to identify optimal conditions .
  • Control experiments : Use known inhibitors (e.g., staurosporine for kinases) to validate assay reliability .
  • Data normalization : Express activity as % inhibition relative to positive/negative controls to minimize plate-to-plate variability .

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